N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-proline, L-alanine, glycine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial processes often incorporate automated synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can modify the peptide backbone or side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as enzyme activity or receptor binding. The exact mechanism depends on the context of its application, whether in therapeutic settings or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophylglycine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
157414-49-8 |
---|---|
Molecular Formula |
C24H41N9O8 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H41N9O8/c1-13(30-20(37)17-7-4-10-33(17)22(39)14(25)5-2-8-28-24(26)27)21(38)32-9-3-6-16(32)19(36)29-11-18(35)31-15(12-34)23(40)41/h13-17,34H,2-12,25H2,1H3,(H,29,36)(H,30,37)(H,31,35)(H,40,41)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
RWKAUZYNJYPTRW-WOYTXXSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.